5-(Aminomethyl)-1,3-dihydro-2-benzofuran-1-on e hydrochloride
Description
5-(Aminomethyl)-1,3-dihydro-2-benzofuran-1-one hydrochloride is a benzofuran-derived compound featuring an aminomethyl (-CH₂NH₂) substituent on the aromatic ring. The benzofuran core consists of a fused benzene and furan ring system, contributing to its unique electronic and steric properties. This compound is typically synthesized as a hydrochloride salt to enhance solubility and stability.
Properties
IUPAC Name |
5-(aminomethyl)-3H-2-benzofuran-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2.ClH/c10-4-6-1-2-8-7(3-6)5-12-9(8)11;/h1-3H,4-5,10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCFUFEWBCRBMAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)CN)C(=O)O1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1950561-01-9 | |
| Record name | 5-(aminomethyl)-1,3-dihydro-2-benzofuran-1-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-1,3-dihydro-2-benzofuran-1-one hydrochloride typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including the cyclization of o-hydroxyaryl ketones with suitable reagents.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a Mannich reaction, where the benzofuran compound reacts with formaldehyde and a primary or secondary amine under acidic conditions.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)-1,3-dihydro-2-benzofuran-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The aminomethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while reduction could produce benzofuran alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
5-(Aminomethyl)-1,3-dihydro-2-benzofuran-1-one hydrochloride has been investigated for its potential as a therapeutic agent in various medical fields:
- Antimicrobial Activity : Studies have shown that this compound exhibits significant antibacterial properties against Gram-positive bacteria, making it a candidate for developing new antibiotics to combat resistant strains.
- Antitumor Activity : Preliminary evaluations indicate antiproliferative effects on cancer cell lines, suggesting its potential role in oncology. The compound may inhibit cell growth and induce apoptosis in cancer cells.
Pharmacological Studies
The compound has been subjected to pharmacokinetic studies that assess its absorption, distribution, metabolism, and excretion (ADME). These studies are crucial for understanding how the compound interacts within biological systems and its efficacy as a drug candidate .
Case Studies
Several case studies highlight the applications of 5-(Aminomethyl)-1,3-dihydro-2-benzofuran-1-one hydrochloride:
Antimicrobial Efficacy Study
A study demonstrated the effectiveness of this compound against Methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential for development into a new antibiotic .
Cytotoxicity Assessment
Research evaluating the cytotoxic effects on various cancer cell lines revealed significant inhibition of cell growth. This warrants further investigation into its use in cancer therapy .
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-1,3-dihydro-2-benzofuran-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with biological receptors or enzymes, potentially modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key analogs and their distinguishing features:
Key Comparative Insights
Core Heterocycle Influence: Benzofuran vs. Thiadiazole vs. Furan derivatives, being smaller, may exhibit faster clearance .
Substituent Effects: The aminomethyl group (-CH₂NH₂) is common across analogs, but its position and additional modifications (e.g., chirality in the aminoethyl analog) alter steric and electronic profiles. For example, the (1S)-aminoethyl group in the benzofuran analog introduces chirality, which could lead to enantioselective interactions in biological systems .
Salt Forms and Solubility: Mono-hydrochloride salts (e.g., target compound) are standard for moderate solubility, while dihydrochloride salts (e.g., thiadiazole analog) offer enhanced solubility in aqueous environments, critical for intravenous formulations .
Synthesis and Purity: Suppliers like American Elements emphasize ultra-high purity (≥99.999%) for the aminoethyl-benzofuran analog, suggesting its utility in high-precision applications such as crystallography or biomarker studies .
Biological Activity
5-(Aminomethyl)-1,3-dihydro-2-benzofuran-1-one hydrochloride is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Structural Characteristics
The compound has the molecular formula and a molecular weight of 227.67 g/mol. Its structure includes a benzofuran moiety with an amine and carbonyl functional groups, which contribute to its reactivity and biological interactions.
5-(Aminomethyl)-1,3-dihydro-2-benzofuran-1-one hydrochloride exhibits various biological activities attributed to its interaction with specific biological targets:
- CB2 Receptor Agonism : Similar compounds have been shown to act as selective agonists for the cannabinoid receptor type 2 (CB2), which plays a crucial role in modulating pain and inflammation . This suggests that 5-(Aminomethyl)-1,3-dihydro-2-benzofuran-1-one hydrochloride may exhibit similar properties.
- Antioxidant Properties : Compounds within the benzofuran class are often associated with antioxidant activities, potentially providing neuroprotective effects against oxidative stress .
Antinociceptive Effects
Preliminary studies indicate that derivatives of benzofuran compounds can reverse neuropathic pain in animal models without affecting locomotor behavior. This effect is mediated through the CB2 receptor pathway, highlighting the potential of 5-(Aminomethyl)-1,3-dihydro-2-benzofuran-1-one hydrochloride in pain management .
Anticancer Activity
Research has demonstrated that related benzofuran derivatives exhibit significant cytotoxicity against various cancer cell lines. For example, compounds structurally similar to 5-(Aminomethyl)-1,3-dihydro-2-benzofuran-1-one hydrochloride have shown IC50 values indicating effective inhibition of cell proliferation in HeLa and MCF-7 cancer cells .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HeLa | 0.37 | Induces apoptosis |
| Compound B | MCF-7 | 0.73 | Cell cycle arrest |
| 5-(Aminomethyl)-1,3-dihydro-2-benzofuran-1-one HCl | TBD | TBD | TBD |
Study on Pain Models
In a study involving spinal nerve ligation models in rats, administration of benzofuran derivatives demonstrated significant antinociceptive effects. These effects were selectively blocked by CB2 receptor antagonists, confirming the involvement of the CB2 receptor in mediating these responses .
Cytotoxicity Evaluation
Another study evaluated the cytotoxic effects of benzofuran derivatives on various human cancer cell lines. The results indicated that these compounds significantly inhibited cell growth and induced apoptosis, particularly in HeLa cells. Flow cytometry analysis confirmed that these compounds caused cell cycle arrest at the sub-G1 phase, indicating their potential as anticancer agents .
Q & A
Q. What are the established synthetic routes for 5-(Aminomethyl)-1,3-dihydro-2-benzofuran-1-one hydrochloride, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves multi-step organic reactions, such as nucleophilic substitution (e.g., replacing a halogen with an aminomethyl group) or condensation of benzofuran precursors with amine-containing reagents. Key steps include:
- Protection/deprotection strategies for reactive groups (e.g., using Boc-protected amines).
- Catalytic systems : Triethylamine or potassium hydroxide may facilitate intermediate steps .
- Purification : Column chromatography or recrystallization in polar solvents (e.g., ethanol/water mixtures) ensures high purity. Reaction temperature (0–80°C) and solvent choice (DMF, THF) critically influence yield .
Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?
- NMR spectroscopy : - and -NMR confirm the benzofuran backbone, aminomethyl group ( 2.5–3.5 ppm for -CH-NH), and chloride counterion.
- Mass spectrometry (HRMS or ESI-MS) : Validates molecular weight (e.g., [M+H] or [M-Cl] ions).
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks in crystalline form, though challenges like twinning may require SHELXL refinement .
Q. How does the aminomethyl group influence the compound’s reactivity in nucleophilic or electrophilic reactions?
The primary amine (-NH) participates in:
- Schiff base formation with carbonyl groups (e.g., aldehydes/ketones).
- Salt formation with acids, enhancing solubility for biological assays.
- Cross-coupling reactions (e.g., Buchwald-Hartwig amination) for functionalization. Steric hindrance from the benzofuran ring may limit reactivity at the ortho position .
Advanced Research Questions
Q. How can graph set analysis elucidate hydrogen-bonding patterns in the crystalline form of this compound?
Using Etter’s graph theory (R(8) or C(4) motifs), analyze intermolecular interactions:
- N–H···O bonds between the amine and carbonyl oxygen.
- C–H···Cl interactions involving the hydrochloride counterion. Such patterns predict packing efficiency and stability, critical for polymorph screening .
Q. What experimental and computational approaches resolve contradictions between spectroscopic data and crystallographic models?
- DFT calculations : Compare optimized geometries (B3LYP/6-31G*) with X-ray data to validate bond lengths/angles.
- Rietveld refinement : Address disorder in crystallographic models using SHELXL-2018/3 .
- Dynamic NMR : Detect conformational flexibility in solution that static X-ray structures may miss .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced biological activity?
- Bioisosteric replacement : Substitute the benzofuran oxygen with sulfur or modify the aminomethyl group to a guanidine moiety.
- Pharmacophore mapping : Identify critical hydrogen-bond donors/acceptors interacting with targets (e.g., enzymes or receptors).
- In silico docking : Use AutoDock Vina to predict binding affinities against models of biological targets (e.g., GPCRs or kinases) .
Q. What methodologies are effective for separating enantiomers of this chiral compound?
- Chiral chromatography : Use amylose- or cellulose-based columns (e.g., Chiralpak IA/IB) with hexane/isopropanol mobile phases.
- Kinetic resolution : Enzymatic catalysis (e.g., lipases) selectively modifies one enantiomer.
- Circular dichroism (CD) : Validate enantiomeric excess post-separation .
Q. How do solvent polarity and pH affect the compound’s stability in long-term storage?
- Accelerated stability studies : Monitor degradation (HPLC) under varied pH (2–10) and temperatures (4–40°C).
- Lyophilization : Enhances stability by removing water, reducing hydrolysis of the hydrochloride salt.
- UV-Vis spectroscopy : Track absorbance shifts indicative of decomposition (e.g., oxidation of the benzofuran ring) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
